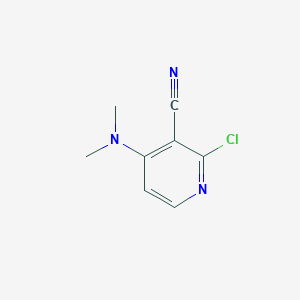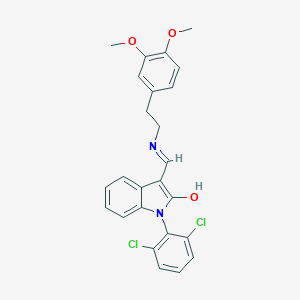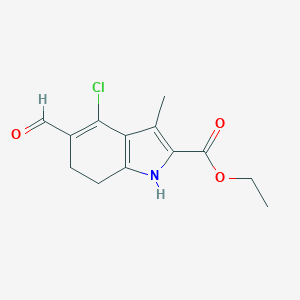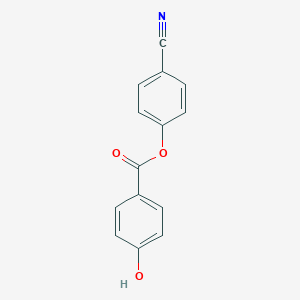
4-Cyanophenyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 4-hydroxybenzoate, also known as CHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of hydroxybenzoates and is characterized by its cyanophenyl group.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 4-hydroxybenzoate varies depending on its application. In medicine, 4-Cyanophenyl 4-hydroxybenzoate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-Cyanophenyl 4-hydroxybenzoate has been found to scavenge free radicals and protect cells from oxidative damage. In agriculture, 4-Cyanophenyl 4-hydroxybenzoate inhibits the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes. In materials science, 4-Cyanophenyl 4-hydroxybenzoate forms hydrogen bonds and π-π interactions with other molecules, resulting in the formation of functional materials with unique properties.
Biochemical and physiological effects
4-Cyanophenyl 4-hydroxybenzoate has been shown to have various biochemical and physiological effects in different systems. In vitro studies have demonstrated that 4-Cyanophenyl 4-hydroxybenzoate inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of arthritis and cancer. 4-Cyanophenyl 4-hydroxybenzoate has also been found to scavenge free radicals and protect cells from oxidative damage, which may contribute to its anti-inflammatory and antioxidant properties. In vivo studies have shown that 4-Cyanophenyl 4-hydroxybenzoate reduces the severity of arthritis and inhibits the growth of cancer cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Cyanophenyl 4-hydroxybenzoate in lab experiments include its low toxicity, high stability, and ease of synthesis. 4-Cyanophenyl 4-hydroxybenzoate can be synthesized in large quantities and purified to high purity, making it a cost-effective and reliable reagent for various applications. However, the limitations of using 4-Cyanophenyl 4-hydroxybenzoate in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 4-Cyanophenyl 4-hydroxybenzoate may interact with other molecules in complex biological systems, making it difficult to interpret its effects on specific pathways.
Direcciones Futuras
For the research on 4-Cyanophenyl 4-hydroxybenzoate include the development of new synthetic methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action in complex biological systems. New synthetic methods may improve the yield and purity of 4-Cyanophenyl 4-hydroxybenzoate and enable the synthesis of analogs with enhanced activity and selectivity. The potential applications of 4-Cyanophenyl 4-hydroxybenzoate in other fields such as energy storage and sensing should be explored. The mechanism of action of 4-Cyanophenyl 4-hydroxybenzoate in complex biological systems should be further investigated using advanced techniques such as proteomics and metabolomics.
Métodos De Síntesis
The synthesis of 4-Cyanophenyl 4-hydroxybenzoate involves the reaction of 4-hydroxybenzoic acid with cyanobenzene in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of 4-Cyanophenyl 4-hydroxybenzoate. The yield and purity of the product can be enhanced by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 4-hydroxybenzoate has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Cyanophenyl 4-hydroxybenzoate has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as arthritis and cancer. In agriculture, 4-Cyanophenyl 4-hydroxybenzoate has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, 4-Cyanophenyl 4-hydroxybenzoate has been utilized as a building block for the synthesis of functional materials such as liquid crystals and polymers.
Propiedades
Número CAS |
70568-47-7 |
|---|---|
Nombre del producto |
4-Cyanophenyl 4-hydroxybenzoate |
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-8,16H |
Clave InChI |
XAZYJGRIISZODM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



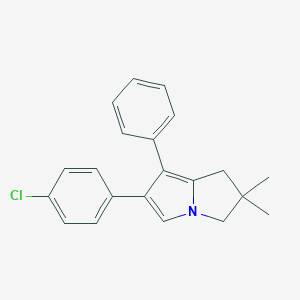
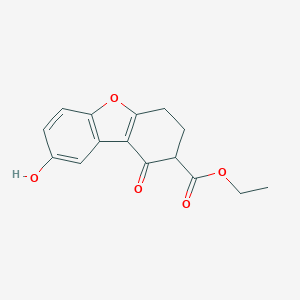
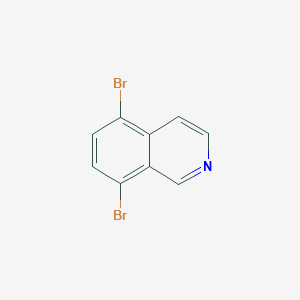
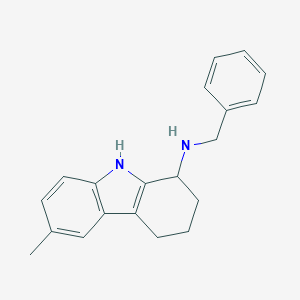
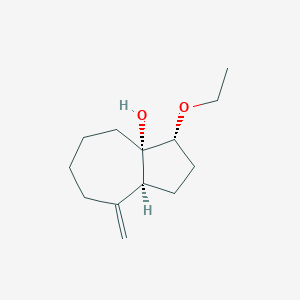
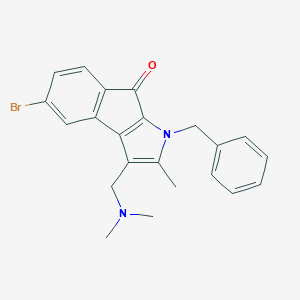
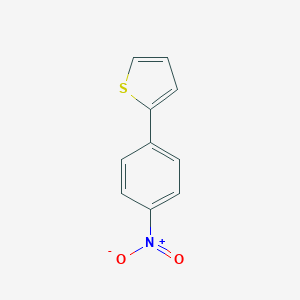
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
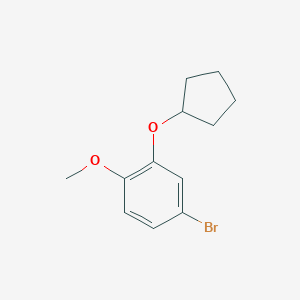
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
